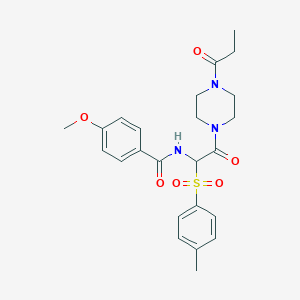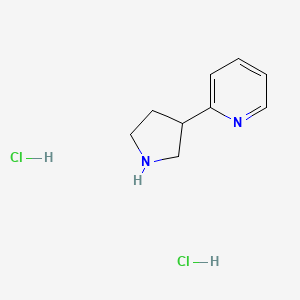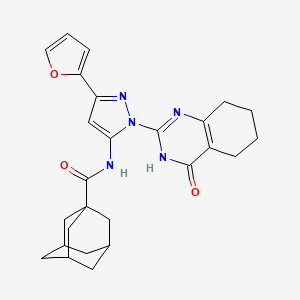![molecular formula C14H10F4O4S B2549950 2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene CAS No. 2411238-00-9](/img/structure/B2549950.png)
2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene, commonly known as FSOTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FSOTB is a complex organic compound that has a unique molecular structure, making it an interesting subject for research.
Mécanisme D'action
The mechanism of action of FSOTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. FSOTB has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of certain ion channels in the body, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
FSOTB has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs. However, further research is needed to fully understand the biochemical and physiological effects of FSOTB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FSOTB in lab experiments is its unique molecular structure, which allows for the synthesis of new compounds with unique properties. However, the synthesis of FSOTB requires expertise in organic chemistry and can be time-consuming and expensive. Additionally, further research is needed to fully understand the potential applications of FSOTB in various fields.
Orientations Futures
There are several future directions for research on FSOTB. One direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of new materials with unique properties using FSOTB as a building block. Additionally, further research is needed to fully understand the mechanism of action and potential applications of FSOTB in various fields.
Méthodes De Synthèse
The synthesis of FSOTB involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-trifluoromethylphenol, which is then reacted with methoxybenzene in the presence of a catalyst to form 3-methoxyphenyl-3-trifluoromethylphenol. The resulting compound is then reacted with sulfur trioxide to form 3-methoxyphenyl-3-trifluoromethylbenzenesulfonic acid. Finally, the sulfonic acid is converted to FSOTB by reacting it with fluorine gas.
Applications De Recherche Scientifique
FSOTB has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, FSOTB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, FSOTB has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, FSOTB can be used as a reagent for the introduction of the trifluoromethylsulfonyl group into organic molecules.
Propriétés
IUPAC Name |
2-fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O4S/c1-21-12-7-3-6-11(13(12)22-23(18,19)20)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYAVOHUOHUAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)F)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)





![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)
![Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2549884.png)
![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)
methanone](/img/structure/B2549886.png)


![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)